molecular formula C13H17NO5 B2895538 2-Benzylmorpholine oxalate CAS No. 2034621-74-2

2-Benzylmorpholine oxalate

Cat. No. B2895538
CAS RN: 2034621-74-2
M. Wt: 267.281
InChI Key: WMCFSIXALHTQMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the specific molecular structure of 2-Benzylmorpholine oxalate is not directly mentioned in the literature, it’s known that simple oxalate salts appear as a planar conformation with D2h molecular symmetry .

Scientific Research Applications

Adsorption Studies
Research on the adsorption of oxalic acid and benzoate on synthetic goethite (α-FeOOH) reveals insights into the interaction of carboxylic acids with mineral surfaces. This study can be pertinent to understanding the environmental fate of "2-Benzylmorpholine oxalate" derivatives or their interaction with natural mineral surfaces (Parfitt, Farmer, & Russell, 1977).

Catalytic Reactions
The Rhodium-catalyzed diarylation of oxalates using arylboron compounds represents a key area of research with potential relevance to "2-Benzylmorpholine oxalate." Such studies contribute to the development of new synthesis methods for complex organic molecules, offering a broader understanding of catalytic processes that could be applied to its derivatives (Miyamura, Satoh, & Miura, 2007).

Electrocatalytic CO2 Conversion
Investigations into the electrocatalytic conversion of CO2 to oxalate by a copper complex provide insights into potential applications of oxalate compounds in carbon capture and utilization strategies. Such research could suggest novel uses for "2-Benzylmorpholine oxalate" in environmental chemistry or materials science (Angamuthu, Byers, Lutz, Spek, & Bouwman, 2010).

Luminescence Properties in Lanthanide MOFs
The study on the luminescence properties of lanthanide metal-organic frameworks (MOFs) modulated by conjugated ligands provides a foundation for understanding the potential applications of "2-Benzylmorpholine oxalate" in the development of luminescent materials or in MOF-based technologies (Liu, Zhang, Sun, & Cao, 2011).

Synthetic Organic Chemistry
Research on the acylation of azaindoles at C-3, involving chloromethyl oxalate, highlights advanced synthetic techniques that could be relevant to modifying "2-Benzylmorpholine oxalate" or related compounds for pharmaceutical research or material science applications (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

properties

IUPAC Name

2-benzylmorpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.C2H2O4/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;3-1(4)2(5)6/h1-5,11-12H,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCFSIXALHTQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylmorpholine oxalate

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